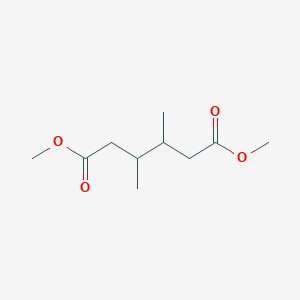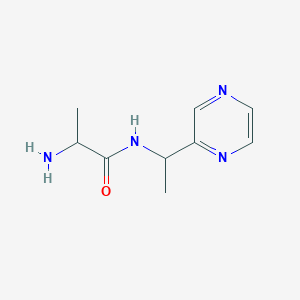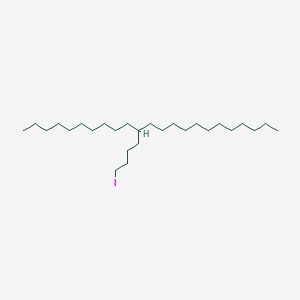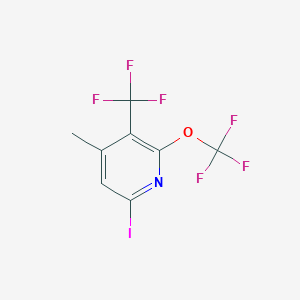
tert-butyl (3-nitro-9H-carbazol-9-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate: is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique properties, including excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
The synthesis of tert-butyl (3-nitro-9H-carbazol-9-yl)acetate typically involves the following steps:
Nitration of Carbazole: The nitration of carbazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 3-position of the carbazole ring.
Esterification: The nitrated carbazole is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate has several scientific research applications:
Organic Electronics: This compound can be used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Materials Science: It can be used to create novel materials with unique electronic and optical properties.
Medicinal Chemistry: Carbazole derivatives have shown potential in medicinal chemistry for their biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-nitro-9H-carbazol-9-yl)acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The carbazole moiety can also participate in electron transfer reactions, contributing to its biological activity .
Comparison with Similar Compounds
tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate can be compared with other similar compounds, such as:
3,6-Di-tert-butylcarbazole: This compound has similar electronic properties but lacks the nitro group, making it less reactive in certain chemical reactions.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: This compound has an amino group instead of a nitro group, which can lead to different biological activities.
The uniqueness of this compound lies in its combination of the nitro group and the carbazole moiety, which provides a balance of reactivity and stability.
Properties
IUPAC Name |
tert-butyl 2-(3-nitrocarbazol-9-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(2,3)24-17(21)11-19-15-7-5-4-6-13(15)14-10-12(20(22)23)8-9-16(14)19/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGXMLGZWGRFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)



